molecular formula C10H8N2O B1593035 1-(Quinoxalin-6-yl)ethanone CAS No. 83570-42-7

1-(Quinoxalin-6-yl)ethanone

Katalognummer B1593035
CAS-Nummer: 83570-42-7
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: DZJNWCSVQXNMFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(Quinoxalin-6-yl)ethanone” is a chemical compound with the molecular formula C10H8N2O. It has a molecular weight of 172.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(Quinoxalin-6-yl)ethanone” is 1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 . This indicates the presence of a quinoxaline ring attached to an ethanone group.


Physical And Chemical Properties Analysis

“1-(Quinoxalin-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 172.183 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 318.9±22.0 °C at 760 mmHg . The melting point is reported to be between 106-108°C .

Wissenschaftliche Forschungsanwendungen

Here’s a brief overview of some of the applications of quinoxaline derivatives:

    Antimicrobial Activity

    Quinoxaline derivatives have been studied for their potential as antimicrobials . The methods of application typically involve in vitro testing against various bacterial and fungal strains. The outcomes of these studies often include measurements of the minimum inhibitory concentration (MIC) of the compound.

    Anti-Amoebic, Anti-Proliferative Activity

    Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities . These compounds are typically tested in vitro against specific amoebic species or cancer cell lines. The outcomes can include measurements of cell viability or growth inhibition.

    Hypoglycemic, Anti-Glaucoma Activity

    Quinoxaline derivatives have also been studied for their potential hypoglycemic and anti-glaucoma activities . These studies often involve in vivo testing in animal models, with outcomes including measurements of blood glucose levels or intraocular pressure.

    Antiviral Activity

    Some quinoxaline derivatives have demonstrated antiviral activity . These compounds are typically tested in vitro against specific viral strains. The outcomes of these studies can include measurements of viral replication or infectivity.

    Cytotoxic with Anticancer, Antitumor Activity

    Quinoxaline derivatives have been studied for their potential cytotoxic effects and their potential as anticancer and antitumor agents . These studies often involve in vitro testing against various cancer cell lines, with outcomes including measurements of cell viability or apoptosis.

    Anti-Inflammatory and Analgesic Activity

    Some quinoxaline derivatives have shown anti-inflammatory and analgesic activities . These compounds are typically tested in vivo in animal models, with outcomes including measurements of pain response or inflammation markers.

    Antithrombotic Activity

    Some quinoxaline derivatives have shown antithrombotic activities . These compounds are typically tested in vivo in animal models, with outcomes including measurements of blood clotting times or platelet aggregation.

    Anti-HIV Agents

    Quinoxaline derivatives have been studied for their potential as anti-HIV agents . These studies often involve in vitro testing against the HIV virus, with outcomes including measurements of viral replication or infectivity.

    Organic Solar Cells

    Quinoxaline-based compounds have been used in the development of organic solar cells . These studies often involve the synthesis of quinoxaline-based polymers and testing their photovoltaic properties in solar cell devices.

    Antibacterial and Antifungal Activity

    Quinoxaline derivatives have been studied for their potential as bacteriocides and insecticides . They have shown antibacterial and antifungal activities.

    Antitubercular Activity

    Some quinoxaline derivatives have demonstrated antitubercular activities .

    Analgesic and Anti-Inflammatory Activity

    Quinoxaline derivatives have been studied for their analgesic and anti-inflammatory activities.

    Biocatalysis in Chemotherapeutic Synthesis

    Quinoxaline derivatives have been used in the synthesis of potential chemotherapeutic agents via biocatalysis .

    Industrial and Synthetic Organic Chemistry

    Quinoxaline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .

Safety And Hazards

The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name

1-quinoxalin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJNWCSVQXNMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627142
Record name 1-(Quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinoxalin-6-yl)ethanone

CAS RN

83570-42-7
Record name 1-(Quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromo-quinoxaline (261 mg, 1.25 mmol), 1-ethoxyvinyltri-n-butyltin (0.47 mL, 1.4 mmol), palladium(II) acetate (16 mg) and tri-t-butylphosphonium tetrafluoroborate (41 mg) in anhydrous DMF (4 mL) under a nitrogen atmosphere was heated at 120° C. for 1 hr. The reaction mixture was cooled to ambient temperature and partitioned between ethyl acetate (25 mL) and H2O (10 mL). The organic extraction was washed with brine, dried (MgSO4), filtered, and concentrated. The concentrate was chromatographed on silica gel eluting with ethyl acetate:hexanes (1:1) to provide 110 mg of the title compound. 1H NMR (300 MHz, CDCl3) δ 2.79 (s, 3 H), 8.18 (d, J=9 Hz, 1 H), 8.36 (dd, J=9 Hz, J=3 Hz, 1 H), 8.70 (d, J=3 Hz, 1 H), 8.95 (s, 2 H); MS (DCl/NH3) m/z 173 (M+H)+.
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinoxalin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Quinoxalin-6-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(Quinoxalin-6-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(Quinoxalin-6-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(Quinoxalin-6-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(Quinoxalin-6-yl)ethanone

Citations

For This Compound
1
Citations
DK Kim, SH Jung, HS Lee, PM Dewang - European journal of medicinal …, 2009 - Elsevier
A series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles (15a–l) have been synthesized and evaluated for their ALK5 inhibitory activity in cell-…
Number of citations: 28 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.